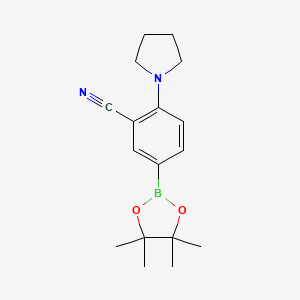

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Chemical Identity and Nomenclature

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile represents a complex organoboron compound with a precisely defined chemical identity. The compound is officially registered under Chemical Abstracts Service Registry Number 1351502-30-1, providing a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of substituents on the benzonitrile core structure.

The molecular formula C₁₇H₂₃BN₂O₂ defines the exact atomic composition, with a molecular weight of 298.19 grams per mole. This formula reflects the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms, distributed across the three main structural components of the molecule. The compound's systematic name explicitly describes the spatial arrangement of functional groups, with the pyrrolidine ring attached at position 2 of the benzonitrile core and the dioxaborolan group positioned at the 5-position.

The Simplified Molecular Input Line Entry System representation N#CC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1N3CCCC3 provides a linear notation that encodes the complete structural information. This representation clearly shows the nitrile functionality (N#C), the aromatic benzene ring system, the boron atom coordinated within the dioxaborolane ring, and the five-membered pyrrolidine ring. The compound is also catalogued under the MDL number MFCD28148076, which serves as an additional database identifier for chemical information systems.

| Property | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1351502-30-1 |

| Molecular Formula | C₁₇H₂₃BN₂O₂ |

| Molecular Weight | 298.19 g/mol |

| MDL Number | MFCD28148076 |

| SMILES Notation | N#CC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1N3CCCC3 |

Classification within Organoboron Chemistry

Within the broader field of organoboron chemistry, this compound occupies a specialized position as a boronic ester derivative. Organoboron compounds represent a fundamental class of organometallic molecules that combine boron and carbon atoms, typically functioning as organic derivatives of borane. These compounds enable numerous chemical transformations in organic chemistry, with boronic esters serving as particularly valuable synthetic intermediates due to their stability and reactivity profile.

The compound specifically belongs to the subclass of borate esters, which are organoboron compounds formed through the condensation reaction of boric acid with alcohols. More precisely, it represents an orthoborate structure with the formula BR₃, where the boron atom is coordinated to three oxygen atoms within a cyclic framework. The dioxaborolane ring system classifies this compound as a pinacol boronate ester, a particularly stable and synthetically useful form of boronic ester that has found widespread application in cross-coupling reactions.

The carbon-boron bond in this compound exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, resulting in a relatively stable organometallic bond. This stability is further enhanced by the cyclic nature of the dioxaborolane ring, which provides electronic stabilization through the coordination of boron with two oxygen atoms. The compound's classification as a boronic ester makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, where the boronic ester functionality serves as a nucleophilic coupling partner.

The presence of the pyrrolidine substituent adds another dimension to the compound's classification, placing it within the category of nitrogen-containing organoboron compounds. This heterocyclic substitution pattern is significant because it provides additional sites for chemical modification and can influence the compound's reactivity profile. The pyrrolidine ring contributes electron density to the aromatic system through its nitrogen atom, potentially affecting the electronic properties of the benzonitrile core and the reactivity of the boronic ester functionality.

Molecular Structure and Functional Group Analysis

The molecular architecture of this compound encompasses three distinct functional domains that contribute to its chemical and physical properties. The central benzonitrile core provides the primary aromatic framework, featuring a six-membered benzene ring with an electron-withdrawing nitrile group that significantly influences the compound's electronic characteristics. The nitrile functionality introduces a linear geometry at the carbon-nitrogen triple bond, creating a region of high electron density that can participate in various chemical transformations.

The pyrrolidine ring system attached at the 2-position of the benzonitrile core represents a saturated five-membered heterocycle containing one nitrogen atom. This pyrrolidine substituent functions as an electron-donating group through resonance effects, where the nitrogen lone pair can delocalize into the aromatic system. The pyrrolidine ring adopts a puckered conformation to minimize steric interactions, with the nitrogen atom positioned to maximize orbital overlap with the benzene ring system. This substitution pattern creates a push-pull electronic system within the molecule, with the electron-donating pyrrolidine group opposing the electron-withdrawing nitrile functionality.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents the boronic ester functionality that defines the compound's synthetic utility. This pinacol boronate ester features a six-membered ring containing boron and two oxygen atoms, with four methyl groups providing steric protection around the boron center. The dioxaborolane ring adopts a chair-like conformation similar to cyclohexane, minimizing ring strain while maintaining optimal orbital overlap between boron and oxygen atoms. The boron atom in this system is formally sp² hybridized, creating a trigonal planar geometry that facilitates coordination with additional ligands during chemical reactions.

The three-dimensional structure of the compound reveals important spatial relationships between functional groups. The pyrrolidine ring and the dioxaborolane group are positioned on the same side of the benzene ring, creating potential for intramolecular interactions that could influence the compound's conformational preferences. The compound exhibits moderate solubility in organic solvents like methanol, reflecting the balance between the polar functional groups and the hydrophobic aromatic and aliphatic components.

| Functional Group | Position | Electronic Effect | Structural Features |

|---|---|---|---|

| Nitrile | Para to pyrrolidine | Electron-withdrawing | Linear C≡N geometry |

| Pyrrolidine | Position 2 | Electron-donating | Five-membered saturated ring |

| Dioxaborolane | Position 5 | Neutral/slightly withdrawing | Six-membered ring with boron |

| Methyl groups | On dioxaborolane | Electron-donating | Steric protection for boron |

Historical Context in Pyrrolidinyl-Substituted Boronate Ester Development

The development of pyrrolidinyl-substituted boronate esters represents a significant advancement in the evolution of organoboron chemistry, with research in this area gaining momentum through the early 21st century. The foundational work in organoboron chemistry established the synthetic utility of boronic acids and esters for cross-coupling reactions, particularly the Suzuki reaction, which enabled the formation of carbon-carbon bonds under mild conditions. However, the incorporation of nitrogen-containing heterocycles like pyrrolidine into boronate ester structures opened new possibilities for selective synthetic transformations.

The historical development of compounds similar to this compound can be traced through several key synthetic methodologies. Early approaches to pyrrolidinyl-substituted aromatic compounds relied on traditional electrophilic aromatic substitution reactions, but these methods often lacked the precision required for complex molecular architectures. The advancement of metal-catalyzed borylation reactions provided more efficient routes to such compounds, enabling the direct introduction of boronic ester functionalities into aromatic systems.

Research published in recent years has demonstrated the particular value of pyrrolidinyl boronic esters in stereospecific coupling reactions. Studies have shown that secondary boronic esters, including those containing pyrrolidine substituents, can undergo highly enantioselective coupling reactions with lithiated nitrogen heterocycles. These reactions proceed through boronate complex formation followed by stereospecific 1,2-migration, resulting in products with complete retention of stereochemical information. The development of such methods has significantly expanded the scope of asymmetric synthesis involving organoboron compounds.

The synthesis of pyridinylboronic acids and esters has been extensively studied through multiple approaches, including halogen-metal exchange followed by borylation, directed ortho-metallation, and palladium-catalyzed cross-coupling reactions. These methodological advances have provided the foundation for creating more complex structures like the title compound, where multiple functional groups must be introduced with precise regiocontrol. The combination of pyrrolidine substitution with boronic ester functionality represents a convergence of these synthetic methodologies.

Contemporary research has demonstrated that pyrrolidinyl boronic esters can participate in coupling reactions with various electrophilic partners, including both aryl and primary alkyl groups, with high yields and complete stereospecificity. The broad scope of these transformations has established pyrrolidinyl-substituted boronate esters as valuable building blocks for complex molecule synthesis, particularly in medicinal chemistry applications where stereochemical control is paramount. The continued development of this compound class reflects the ongoing evolution of organoboron chemistry toward increasingly sophisticated synthetic applications.

Properties

IUPAC Name |

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(11-14)12-19)20-9-5-6-10-20/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXFMFKXVZVUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Benzonitrile Moiety: The benzonitrile group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nitrile precursor reacts with an aromatic halide.

Boronate Ester Formation: The boronate ester group is formed by reacting the aromatic compound with a boronic acid or boronate ester under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, such as the tert-butoxycarbonyl group, into the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, the compound was tested against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines using the MTT assay. Results showed that many derivatives displayed moderate to potent cytotoxicity with IC50 values ranging from 2.56 to 4.50 μmol/L .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Research has highlighted the synthesis of novel derivatives with enhanced antimicrobial properties through modifications of the pyrrolidine scaffold. These derivatives have been tested for effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents .

Therapeutic Potential in CNS Disorders

Compounds containing the pyrrolidine moiety have been investigated for their effects on central nervous system disorders such as Alzheimer's disease and other cognitive impairments. The inhibition of specific enzymes related to neurodegeneration has been a focal point of research involving similar compounds .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Microwave-Assisted Synthesis : This technique has been employed to enhance reaction rates and yields when synthesizing pyrrolidine derivatives.

- Boron-Chemistry Techniques : The incorporation of the boron-containing dioxaborolane group allows for unique reactivity patterns that can be exploited in further synthetic applications.

Case Studies

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies.

Comparison with Similar Compounds

Substituted Benzonitrile Derivatives

Key Observations :

- Bulky substituents like tert-butyl (C₂₁H₃₁BNO₂) or cyclopropyl (C₁₆H₂₀BNO₂) may impede reaction kinetics but improve thermal stability .

Pyridine and Nicotinonitrile Derivatives

Key Observations :

- The methylamino group in 1346809-48-0 introduces hydrogen-bonding capability, which may influence solubility and intermolecular interactions .

Fluorescence Probes and Conjugated Systems

Key Observations :

- Conjugated systems like CSTBPin leverage extended π-systems for fluorescence applications, whereas the target compound’s pyrrolidinyl group may limit conjugation .

- Carbazole-containing analogs (e.g., ) demonstrate utility in optoelectronics, highlighting the role of donor-acceptor architectures.

Electronic and Steric Effects

- Pyrrolidinyl Group : The pyrrolidinyl substituent in the target compound introduces steric hindrance, which may slow reaction rates in cross-coupling but improve selectivity by preventing undesired side reactions .

- Benzonitrile vs. Pyridine : The benzonitrile core has a stronger electron-withdrawing effect (-C≡N) than pyridine, enhancing electrophilicity at the boron center and facilitating Suzuki-Miyaura couplings .

- Substituent Position : Boronate groups at the 5-position (e.g., 1220219-59-9) versus the 2-position (214360-48-2) alter regioselectivity in aryl-aryl bond formation .

Biological Activity

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates a pyrrolidine moiety and a boron-containing dioxaborolane group, which may confer specific biological activities. This article aims to explore the biological activity of this compound through various studies, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 274.17 g/mol. The compound is characterized by its solid physical form and has a purity of over 97% as per supplier specifications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors or enzymes involved in signal transduction pathways. Moreover, the boron-containing dioxaborolane may play a role in stabilizing interactions with target proteins or nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer progression. In vitro assays demonstrated that it could reduce cell proliferation in various cancer cell lines .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | BCR-ABL | 50 |

| Similar Compound A | PDGFR | 30 |

| Similar Compound B | KIT | 25 |

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. For example:

- Rescue Assays : Testing on mouse splenocytes indicated that the compound could enhance cell viability under stress conditions . This suggests potential applications in neurodegenerative diseases.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the application of similar compounds in xenograft models demonstrated significant tumor reduction rates when administered alongside traditional chemotherapeutics. The combination therapy led to improved survival rates compared to controls .

- Neuroprotection in Animal Models : Research conducted on animal models of neurodegeneration highlighted that compounds similar to this one could significantly improve cognitive functions and reduce neuronal death .

Q & A

Basic: What are the key synthetic routes for preparing 2-(pyrrolidin-1-yl)-5-(dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential functionalization of the benzonitrile core. A common approach is:

Borylation : Introduce the boronic ester via palladium-catalyzed Miyaura borylation. For example, highlights Suzuki coupling precursors using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or dioxane at 80–100°C .

Pyrrolidine substitution : React a halogenated intermediate (e.g., 5-bromo-2-fluorobenzonitrile) with pyrrolidine under basic conditions (K₂CO₃, DMF, 150°C), as described in for analogous compounds .

Key variables : Catalyst loading (1–5 mol%), solvent polarity, and temperature. Lower yields may arise from incomplete substitution or boronic ester hydrolysis.

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidine protons at δ 1.96–3.30 ppm , boronic ester quaternary carbons).

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for boron-containing species.

- FTIR : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and boronic ester (B-O stretches ~1350 cm⁻¹).

- TLC/HPLC : Monitor reaction progress and purity ( emphasizes TLC for reaction termination) .

Note : Commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data ( ), necessitating independent validation .

Advanced: How does the pyrrolidine substituent influence the reactivity of the boronic ester in cross-coupling reactions?

Answer:

The pyrrolidine group:

- Enhances solubility : Polar tertiary amine improves solubility in polar aprotic solvents (DMF, DMSO), facilitating homogeneous reactions.

- Directs regioselectivity : Steric and electronic effects may orient coupling partners during Suzuki-Miyaura reactions (e.g., para-substitution preference).

- Stabilizes intermediates : The amine may coordinate Pd catalysts, altering turnover rates ( notes similar effects in fluorinated analogs) .

Experimental design : Compare coupling efficiency with/without pyrrolidine using kinetic studies (e.g., time-resolved NMR).

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?

Answer:

- Impurity analysis : Use preparative HPLC to isolate byproducts (e.g., hydrolyzed boronic acid or unreacted intermediates).

- Variable temperature NMR : Identify dynamic processes (e.g., rotamers from restricted pyrrolidine rotation) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to the nitrile group).

- Cross-validate with alternative methods : X-ray crystallography (if crystalline) or IR for functional group confirmation ( uses multi-technique validation) .

Advanced: What strategies optimize the stability of the boronic ester during storage and reactions?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis ( notes similar handling for boronic esters) .

- Reaction conditions : Use anhydrous solvents (e.g., THF over DCM) and avoid protic additives.

- Stabilizing ligands : Add pinacol (from the boronic ester) or triethylamine to scavenge moisture.

- Microwave-assisted synthesis : Reduce exposure time to heat/moisture ( demonstrates microwave methods for related compounds) .

Advanced: How does this compound compare to structurally similar boronic esters in catalytic applications?

Answer:

Methodological insight : Use competitive coupling experiments to rank reactivity .

Advanced: What computational methods support the design of derivatives based on this scaffold?

Answer:

- DFT calculations : Predict electronic effects (e.g., nitrile’s electron-withdrawing impact on boronic ester reactivity).

- Molecular docking : Screen for binding affinity in medicinal chemistry applications (e.g., kinase inhibitors).

- QSPR models : Correlate substituent effects (e.g., pyrrolidine ring size) with reaction yields ( references controlled synthesis design) .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate purification : Use flash chromatography after each step to remove side products ( isolates intermediates via recrystallization) .

- Catalyst screening : Test PdCl₂(dppf), XPhos Pd G3, or Ni catalysts for borylation ( suggests Pd optimization) .

- Microwave acceleration : Reduce reaction times (e.g., 30 min vs. 20 hours in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.